molecular formula C48H67N3O6 B12428833 P-gp inhibitor 3

P-gp inhibitor 3

Cat. No.: B12428833
M. Wt: 782.1 g/mol
InChI Key: XDMZDNVQHFRLSA-PHOYSIAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-glycoprotein inhibitor 3 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various substances out of cells. This inhibition is particularly significant in the context of overcoming multidrug resistance in cancer therapy, as P-glycoprotein often pumps out chemotherapeutic agents, reducing their efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-glycoprotein inhibitor 3 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of P-glycoprotein inhibitor 3 often employs large-scale chemical synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification methods to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

P-glycoprotein inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Scientific Research Applications

P-glycoprotein inhibitor 3 has a wide range of scientific research applications:

Mechanism of Action

P-glycoprotein inhibitor 3 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, allowing for higher intracellular concentrations and improved therapeutic efficacy. The molecular targets include the transmembrane domains and nucleotide-binding domains of P-glycoprotein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-glycoprotein inhibitor 3 is unique in its high specificity and potency in inhibiting P-glycoprotein, making it a valuable tool in overcoming multidrug resistance in cancer therapy. Its ability to bind specifically to the nucleotide-binding domains sets it apart from other inhibitors that may have broader targets .

Properties

Molecular Formula

C48H67N3O6

Molecular Weight

782.1 g/mol

IUPAC Name

benzyl (1R,2S,5S,15R,22R)-22-[[4-(4-ethylpiperazin-1-yl)-4-oxobutanoyl]oxymethyl]-1,2,8,8,15,22-hexamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate

InChI

InChI=1S/C48H67N3O6/c1-8-50-24-26-51(27-25-50)39(52)16-17-40(53)56-32-45(5)37-18-19-47(7)38(44(37,4)28-34-30-49-57-41(34)45)15-14-35-36-29-43(2,3)20-22-48(36,23-21-46(35,47)6)42(54)55-31-33-12-10-9-11-13-33/h9-14,30,36-38H,8,15-29,31-32H2,1-7H3/t36?,37?,38?,44-,45-,46+,47+,48-/m0/s1

InChI Key

XDMZDNVQHFRLSA-PHOYSIAWSA-N

Isomeric SMILES

CCN1CCN(CC1)C(=O)CCC(=O)OC[C@]2(C3CC[C@@]4(C([C@]3(CC5=C2ON=C5)C)CC=C6[C@]4(CC[C@@]7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC(=O)OCC2(C3CCC4(C(C3(CC5=C2ON=C5)C)CC=C6C4(CCC7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.